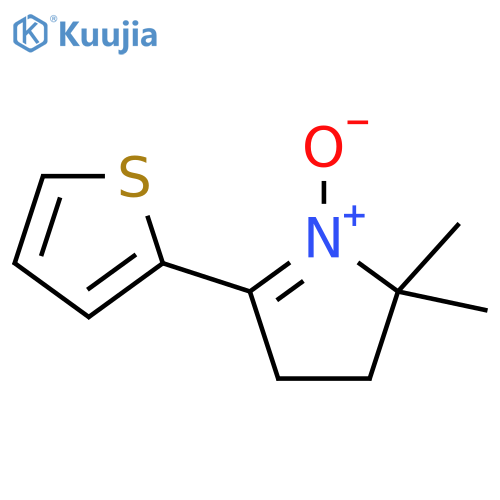Cas no 400085-24-7 (2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate)

400085-24-7 structure
商品名:2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate
CAS番号:400085-24-7
MF:C10H13NOS
メガワット:195.281321287155
CID:5269856
2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate
- 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(2-thienyl)-, 1-oxide
-
- インチ: 1S/C10H13NOS/c1-10(2)6-5-8(11(10)12)9-4-3-7-13-9/h3-4,7H,5-6H2,1-2H3
- InChIKey: HZVJYTVBXLVCJP-UHFFFAOYSA-N
- ほほえんだ: [N+]1([O-])=C(C2SC=CC=2)CCC1(C)C
2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 6G-375S-1MG |
2,2-dimethyl-5-(2-thienyl)-3,4-dihydro-2H-pyrrolium-1-olate |
400085-24-7 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 6G-375S-50MG |
2,2-dimethyl-5-(2-thienyl)-3,4-dihydro-2H-pyrrolium-1-olate |
400085-24-7 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00903660-1g |
2,2-Dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate |
400085-24-7 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| Ambeed | A924406-1g |
2,2-Dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate |
400085-24-7 | 90% | 1g |
$350.0 | 2023-03-18 | |
| Key Organics Ltd | 6G-375S-10MG |
2,2-dimethyl-5-(2-thienyl)-3,4-dihydro-2H-pyrrolium-1-olate |
400085-24-7 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 6G-375S-5MG |
2,2-dimethyl-5-(2-thienyl)-3,4-dihydro-2H-pyrrolium-1-olate |
400085-24-7 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 6G-375S-100MG |
2,2-dimethyl-5-(2-thienyl)-3,4-dihydro-2H-pyrrolium-1-olate |
400085-24-7 | >90% | 100mg |
£110.00 | 2025-02-09 |
2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
400085-24-7 (2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate) 関連製品
- 2554-94-1(6-(Dimethylamino)hexanal)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:400085-24-7)2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate

清らかである:99%
はかる:1g
価格 ($):315.0